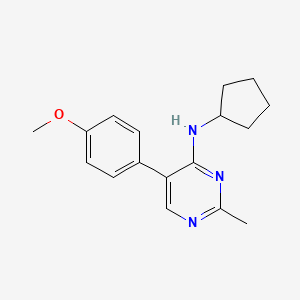
tert-Butyl (R)-(5-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-1,1-dioxido-5,6-dihydro-2H-1,2,4-thiadiazin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-(5-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-1,1-dioxido-5,6-dihydro-2H-1,2,4-thiadiazin-3-yl)carbamate is a complex organic compound that belongs to the class of thiadiazines. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a fluoro-nitrophenyl moiety, and a thiadiazine ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of tert-Butyl ®-(5-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-1,1-dioxido-5,6-dihydro-2H-1,2,4-thiadiazin-3-yl)carbamate typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the Thiadiazine Ring: The thiadiazine ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and sulfur-containing compounds.
Introduction of the Fluoro-Nitrophenyl Group: The fluoro-nitrophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a nitro group is substituted with a fluoro group.
Attachment of the tert-Butyl Carbamate Group: The final step involves the protection of the amine group with a tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc2O) under basic conditions
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl ®-(5-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-1,1-dioxido-5,6-dihydro-2H-1,2,4-thiadiazin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-nitrophenyl moiety, where the fluoro group can be replaced by other nucleophiles
Wissenschaftliche Forschungsanwendungen
tert-Butyl ®-(5-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-1,1-dioxido-5,6-dihydro-2H-1,2,4-thiadiazin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes .
Wirkmechanismus
The mechanism of action of tert-Butyl ®-(5-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-1,1-dioxido-5,6-dihydro-2H-1,2,4-thiadiazin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl ®-(5-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-1,1-dioxido-5,6-dihydro-2H-1,2,4-thiadiazin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler compound with similar protective properties but lacking the complex structure and specific biological activities.
Fluoro-nitrophenyl derivatives: Compounds with similar aromatic substitution patterns but different functional groups, leading to varied chemical and biological properties.
Thiadiazine derivatives: Compounds with the thiadiazine ring but different substituents, resulting in different reactivity and applications
The uniqueness of tert-Butyl ®-(5-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-1,1-dioxido-5,6-dihydro-2H-1,2,4-thiadiazin-3-yl)carbamate lies in its specific combination of functional groups, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H21FN4O6S |
|---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
tert-butyl N-[(5R)-5-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-3-yl]carbamate |
InChI |
InChI=1S/C16H21FN4O6S/c1-15(2,3)27-14(22)18-13-19-16(4,9-28(25,26)20(13)5)11-8-10(21(23)24)6-7-12(11)17/h6-8H,9H2,1-5H3,(H,18,19,22)/t16-/m0/s1 |
InChI-Schlüssel |
CSZBIKYLTHWPBV-INIZCTEOSA-N |
Isomerische SMILES |
C[C@]1(CS(=O)(=O)N(C(=N1)NC(=O)OC(C)(C)C)C)C2=C(C=CC(=C2)[N+](=O)[O-])F |
Kanonische SMILES |
CC1(CS(=O)(=O)N(C(=N1)NC(=O)OC(C)(C)C)C)C2=C(C=CC(=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


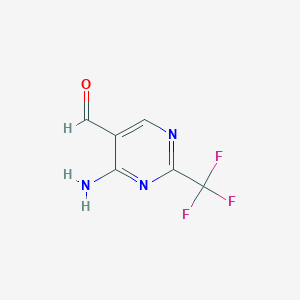
![4-Methyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12922627.png)
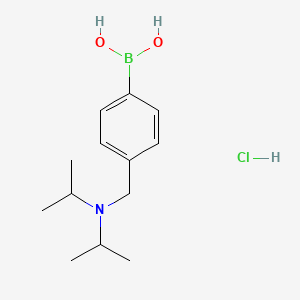


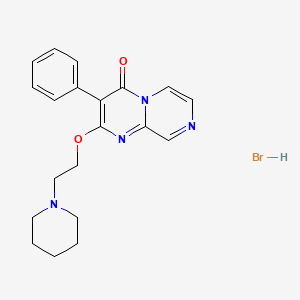
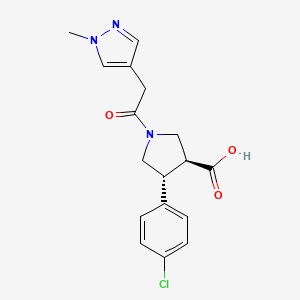
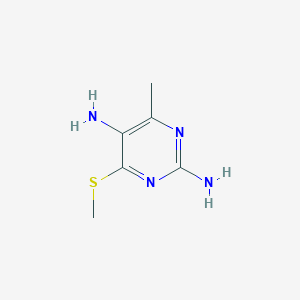
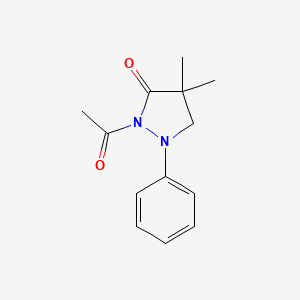
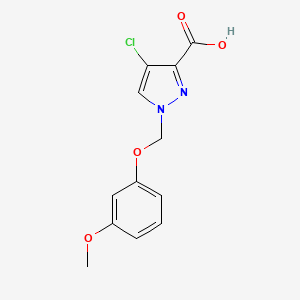

![2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum](/img/structure/B12922695.png)
